Bromure de pentacarbonyle de manganèse

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

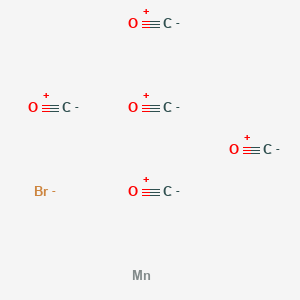

Manganese pentacarbonyl bromide, also known as manganese pentacarbonyl bromide, is an organometallic compound with the formula BrMn(CO)5. It is a manganese complex where the manganese atom is coordinated to five carbonyl (CO) ligands and one bromide ion. This compound is notable for its use as a precursor in various chemical reactions and its role in catalysis.

Applications De Recherche Scientifique

Manganese pentacarbonyl bromide has several applications in scientific research:

Mécanisme D'action

Manganese pentacarbonyl bromide, also known as Bromopentacarbonylmanganese(I), is an organomanganese compound with the formula BrMn(CO)5 . This bright orange solid is a precursor to other manganese complexes .

Target of Action

The primary targets of Manganese pentacarbonyl bromide are various donor ligands (L). The complex undergoes substitution by these ligands to give derivatives of the type BrMn(CO)3L2 .

Mode of Action

The compound interacts with its targets through a process of substitution. It replaces the ligands in the target molecule, resulting in the formation of new complexes .

Biochemical Pathways

It’s known that the compound is used as a catalyst in the reduction of levulinic acid (la) to methyltetrahydrofuran (mthf) and the reductive amination of la to n-substituted pyrrolidines .

Result of Action

As a catalyst, Manganese pentacarbonyl bromide facilitates chemical reactions without being consumed in the process. In the case of the reduction of levulinic acid, it helps produce methyltetrahydrofuran and N-substituted pyrrolidines .

Analyse Biochimique

Biochemical Properties

It is known that the compound can undergo substitution by a variety of donor ligands . This suggests that Manganese pentacarbonyl bromide could potentially interact with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions would depend on the specific donor ligands involved.

Molecular Mechanism

It is known that the compound can undergo substitution by a variety of donor ligands , suggesting that it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Manganese pentacarbonyl bromide can be synthesized through the reaction of manganese pentacarbonyl with bromine. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product: [ \text{Mn(CO)}_5 + \text{Br}_2 \rightarrow \text{BrMn(CO)}_5 ]

Industrial Production Methods: While specific industrial production methods for bromopentacarbonylmanganese(I) are not widely documented, the synthesis generally involves the controlled reaction of manganese pentacarbonyl with bromine in a suitable solvent, followed by purification steps to isolate the product.

Types of Reactions:

Reduction: Manganese pentacarbonyl bromide can undergo reduction reactions to form various manganese complexes.

Substitution: This compound can participate in substitution reactions where the bromide ligand is replaced by other ligands.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas or hydride donors.

Substitution: Silver salts and various arenes are commonly used in substitution reactions.

Major Products:

Reduction: [Mn(CO)5H]

Substitution: (eta6-arene)tricarbonylmanganese(I) complexes

Comparaison Avec Des Composés Similaires

Manganese pentacarbonyl (Mn(CO)5): A precursor to bromopentacarbonylmanganese(I).

Cyclopentadienylmanganese(I) tricarbonyl (C5H5Mn(CO)3): Another manganese complex with different ligands.

Di-Manganese decacarbonyl (Mn2(CO)10): A dimeric manganese carbonyl complex.

Uniqueness: Manganese pentacarbonyl bromide is unique due to its bromide ligand, which allows it to participate in specific substitution reactions that other manganese carbonyl complexes may not undergo. Its ability to form (eta6-arene)tricarbonylmanganese(I) complexes also distinguishes it from other similar compounds .

Propriétés

IUPAC Name |

carbon monoxide;manganese;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CO.BrH.Mn/c5*1-2;;/h;;;;;1H;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCZKKJCQVRJPQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5BrMnO5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does bromopentacarbonylmanganese(I) interact with other molecules, and what are the typical reaction outcomes?

A1: Bromopentacarbonylmanganese(I) is a versatile organometallic compound known to undergo ligand substitution reactions. For instance, it readily reacts with phosphine ligands, like dimethylphenylphosphine, by replacing one or more carbonyl (CO) groups. [, ] This reactivity stems from the labile nature of the carbonyl ligands and the ability of manganese to accommodate different coordination numbers. Additionally, it can react with anhydrous hydrazine, leading to the formation of isocyanate complexes through nitrogen-containing ligand incorporation. []

Q2: What is the typical synthetic route to obtain bromopentacarbonylmanganese(I) and its derivative complexes?

A2: Bromopentacarbonylmanganese(I) can be used as a precursor for synthesizing various manganese complexes. It reacts with dimethylphenylphosphine under photochemical conditions to form bromotricarbonylbis(dimethylphenylphosphine)manganese(I). [] This complex further reacts with anhydrous hydrazine or other ligands like triphenylphosphine, yielding diverse manganese complexes with varying coordination spheres and functionalities. [, ]

Q3: What spectroscopic techniques are typically used to characterize bromopentacarbonylmanganese(I) and its derivative complexes?

A3: Several spectroscopic techniques are employed to characterize bromopentacarbonylmanganese(I) and its derivatives. Infrared (IR) spectroscopy is particularly useful for identifying the carbonyl ligands, with the stretching frequencies of CO bonds (ν(CO)) providing insights into the electronic environment of the metal center and the nature of other ligands present. [, ] Nuclear magnetic resonance (NMR) spectroscopy, particularly proton (1H) and phosphorus (31P) NMR, helps determine the structure and stereochemistry of complexes containing phosphine ligands. [] Mass spectrometry (MS) can be used to determine the molecular weight and fragmentation patterns, providing further structural information. []

Q4: Can you provide an example of bromopentacarbonylmanganese(I) acting as a catalyst in organic synthesis?

A4: Bromopentacarbonylmanganese(I) can be employed as a catalyst in the N-alkylation of amines with alcohols through a hydrogen autotransfer strategy. [] This reaction offers a practical method for synthesizing various secondary amines, including those with aromatic, heteroaromatic, and aliphatic structures. The catalytic system utilizes readily available and inexpensive manganese sources like bromopentacarbonylmanganese(I) or manganese(II) chloride, along with triphenylphosphine as a ligand, highlighting its potential for sustainable and cost-effective organic synthesis. []

Q5: Are there any studies investigating the coordination behavior of bromopentacarbonylmanganese(I) with specific ligands?

A5: Yes, research has investigated the coordination behavior of bromopentacarbonylmanganese(I) with tripodal P3-nSn ligands (where n = 0-3). [, ] These studies focused on understanding the impact of incorporating thioether (S) sites into the ligands on their coordination properties with the manganese center. Such investigations provide valuable insights into designing ligands with tailored electronic and steric properties, potentially leading to improved catalytic systems or materials with specific applications. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)

![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)